5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of Benzodioxole and Triazole: The final step involves the coupling of the benzodioxole moiety with the triazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(benzo[1,3]dioxol-5-yl)-propionic acid
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is unique due to its specific combination of a benzodioxole moiety with a triazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-8(12-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H3,10,11,12,13) |
InChI Key |
XSVLXKDGTOHCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)N |
Origin of Product |
United States |
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